N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a compound that features a benzothiazole moiety linked to a furan ring via a carboxamide group Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that has been found to exhibit promising activity against bacterial strains such as Staphylococcus aureus
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it is likely that it interacts with its targets in a way that disrupts essential bacterial processes, leading to bacterial death .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to this compound . This suggests that the compound may have good absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, which could impact its bioavailability and efficacy.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. In particular, it has been found to exhibit promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This indicates that the compound is capable of effectively inhibiting the growth of this bacterial strain at relatively low concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with furan-2-carboxylic acid or its derivatives. Common synthetic methods include:
Microwave Irradiation: This method can be used to accelerate the reaction, reducing the reaction time and increasing the yield.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using automated reactors. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzothiazole moiety can be reduced to benzothiazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Furanones and benzothiazole N-oxides.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazoles with different functional groups.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the furan ring, resulting in different biological activities.
Furan-2-carboxylic Acid: Contains the furan ring but lacks the benzothiazole moiety, limiting its applications compared to N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide.
Uniqueness
This compound is unique due to the combination of the benzothiazole and furan rings, which confer enhanced biological activity and chemical versatility. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(15-9-5-11-22-15)19-13-7-2-1-6-12(13)18-20-14-8-3-4-10-16(14)23-18/h1-11H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMGTTCJFZKXIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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